![molecular formula C16H6D7BrO2 B1164647 Bromoenol lactone-d7](/img/no-structure.png)
Bromoenol lactone-d7
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Overview
Description
Bromoenol lactone-d7 (BEL-d7) contains seven deuterium atoms at the 2, 3, 4, 5, 6, 7, and 8 positions. It is intended for use as an internal standard for the quantification of BEL by GC- or LC-mass spectrometry (MS). BEL is a selective, potent, irreversible, mechanism-based inhibitor of phospholipase A2 (iPLA2) with a Ki value of 180 nM. It also inhibits macrophage iPLA2 in a concentration-dependent manner with an IC50 value of 60 nM and is an effective enzyme-activated irreversible inhibitor of chymotrypsin (Ki = 636 nM).
Scientific Research Applications
Enantioselective Synthesis
Bromoenol lactone-d7 is used in asymmetric bromolactonizations of alkynes, involving desymmetrization approaches. It serves as a catalyst in combination with NBS (N-bromosuccinimide) to produce bromoenol lactones with high yield and enantioselectivity. These products are valuable in synthetic chemistry due to their tetrasubstituted alkene and quaternary stereocenter characteristics (Wilking et al., 2013).
Inhibition of Cellular Enzymes
This compound is a potent inhibitor of certain cellular enzymes. It has been shown to inhibit phosphatidic acid phosphohydrolase (PAP) activity in cells, impacting cellular functions like triacylglycerol biosynthesis due to decreased diacylglycerol availability (Balsinde & Dennis, 1996). Additionally, it promotes cell death by inhibiting magnesium-dependent PAP-1 rather than calcium-independent phospholipase A2, indicating its role in apoptosis through its effects on cellular phospholipases (Fuentes et al., 2003).
Cardioprotective Effects
In cardiac research, this compound has been observed to have cardioprotective effects. It was found to increase coronary flow in nonischemic myocardium and reduce cardiac dysfunction in rat hearts. Its role in modulating ATP-sensitive potassium channels (KATP) and inhibiting calcium-independent PLA2 suggests potential in myocardial protection (Sargent et al., 1996).
Impact on Arachidonate Dynamics and Prostaglandin Synthesis
This compound's inhibition of group VI phospholipases (iPLA2s) in osteoblasts impacts prostaglandin (PG) E2 formation. It leads to arachidonate accumulation and enhanced PGE2 formation, followed by a decrease at higher concentrations. This highlights its critical role in cellular environments under conditions of oxidative stress (Leis & Windischhofer, 2016).
Additional Applications
This compound has been studied in various other applications, such as its involvement in antibody-mediated phagocytosis (Lennartz et al., 1997), the halolactonization of γ,δ-unsaturated acids (Snider & Johnston, 1985), and its effects on calcium-independent phospholipase A2 in murine osteoblastic cells (Akiba et al., 1998).
properties
Molecular Formula |
C16H6D7BrO2 |
---|---|
Molecular Weight |
324.2 |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
BYUCSFWXCMTYOI-HMEAJYSMSA-N |
SMILES |
[2H]C1=C([2H])C([2H])=C2C(C([2H])=C([2H])C([2H])=C2C3C(O/C(CC3)=C/Br)=O)=C1[2H] |
synonyms |
BEL-d7; Haloenol lactone-d7; HELSS-d7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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